alpha-D-Glucosylpoly(glycerol phosphate)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H26O16P2 |
|---|---|
Molecular Weight |
488.27 g/mol |
IUPAC Name |
2,3-dihydroxypropyl [3-phosphonooxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] hydrogen phosphate |
InChI |
InChI=1S/C12H26O16P2/c13-1-6(15)3-25-30(22,23)26-5-7(4-24-29(19,20)21)27-12-11(18)10(17)9(16)8(2-14)28-12/h6-18H,1-5H2,(H,22,23)(H2,19,20,21)/t6?,7?,8-,9-,10+,11-,12+/m1/s1 |
InChI Key |
CVGGAOGCVJSXBB-XMDCDNQBSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(COP(=O)(O)O)COP(=O)(O)OCC(CO)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(COP(=O)(O)O)COP(=O)(O)OCC(CO)O)O)O)O)O |
Origin of Product |
United States |
Structural Elucidation and Advanced Analysis of Alpha D Glucosylpoly Glycerol Phosphate
Topographical and Linkage Analysis of the Glycopolymer
Identification of Alpha-D-Glucosyl Residues and Linkage Positions on the Glycerol (B35011) Phosphate (B84403) Backbone
Alpha-D-Glucosylpoly(glycerol phosphate) is a polymer composed of a repeating glycerol phosphate backbone that is modified with glucosyl substituents. The enzyme responsible for this modification is poly(glycerol-phosphate) alpha-glucosyltransferase. wikipedia.org This enzyme specifically catalyzes the transfer of a glucose molecule from a UDP-glucose donor to the poly(glycerol phosphate) chain. wikipedia.org Detailed structural studies have shown that these carbohydrate appendages, including alpha-D-glucosyl residues, are typically attached at the C-2 hydroxyl group of the glycerol phosphate repeating units. nih.govresearchgate.net This specific linkage creates O-(alpha-D-glucosyl)poly(glycerol phosphate), a structure where the glucose units extend from the polymer backbone. wikipedia.org
Analysis of Glycerol Phosphate Stereoisomerism within the Polymer (e.g., sn-glycerol-1-phosphate (B1203117) vs. sn-glycerol-3-phosphate)
A critical and defining feature of poly(glycerol phosphate) polymers is the stereochemistry of the glycerol phosphate monomer. These polymers exist as enantiomers, a distinction based on the stereochemical numbering (sn) of the glycerol phosphate backbone. nih.gov This stereoisomerism has significant implications for the polymer's synthesis, biological function, and interaction with enzymes and antibodies. nih.govresearchgate.net
The two primary forms are:
Wall Teichoic Acids (WTA): These polymers, which are covalently linked to the peptidoglycan layer of the cell wall, are synthesized from CDP-glycerol and are composed of sn-glycerol-3-phosphate residues. nih.govnih.govbiorxiv.org
Lipoteichoic Acids (LTA): These polymers are anchored to the cell membrane via a lipid and are typically built from phosphatidylglycerol, resulting in a backbone of sn-glycerol-1-phosphate residues. nih.govnih.govbiorxiv.org
The differential cleavage of these polymers by the stereospecific enzyme sn-glycerol-3-phosphodiesterase GlpQ, which degrades WTA but not LTA, provides direct evidence for their enantiomeric nature. nih.govbiorxiv.org Therefore, the alpha-D-Glucosylpoly(glycerol phosphate) polymer backbone will have a different absolute chirality depending on whether it is part of a WTA or LTA structure.
Spectroscopic and Chromatographic Methodologies
A suite of advanced analytical techniques is required to fully elucidate the complex structure of alpha-D-Glucosylpoly(glycerol phosphate).
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of glycopolymers. springernature.com For alpha-D-Glucosylpoly(glycerol phosphate), NMR is used to confirm the identity of the sugar (glucose), its anomeric configuration (alpha), and the linkage position on the glycerol phosphate backbone. springernature.com Both 1D (¹H, ¹³C) and 2D NMR experiments (like TOCSY and HSQC) are employed. bmrb.io Analysis of chemical shifts and coupling constants provides definitive structural assignments. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Structural Components Note: Chemical shifts (δ) are reported in ppm and can vary based on solvent, pH, and polymer length. Data compiled from representative values for glycerol-3-phosphate and glucose.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Glycerol C1 | ~3.82 | ~64.99 |
| Glycerol C2 | ~3.85 | ~67.55 |
| Glycerol C3 | ~3.64 | ~73.98 |
| Glucose H1 (anomeric) | ~5.22 (α-anomer) | ~92.8 (α-anomer) |
| Glucose H2 | ~3.53 | ~72.3 |
| Glucose H3 | ~3.71 | ~73.7 |
| Glucose H4 | ~3.41 | ~70.2 |
| Glucose H5 | ~3.76 | ~72.3 |
| Glucose H6 | ~3.80, ~3.72 | ~61.4 |
Mass Spectrometry (MS) for Glycopolymer Characterization and Fragment Analysis
Mass spectrometry (MS) is essential for determining the molecular weight of the polymer and its repeating units. Coupled with techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the analysis of the polymer's components after hydrolysis or the analysis of the intact polymer. nih.govnih.gov Tandem mass spectrometry (MS/MS) is particularly useful for structural confirmation by analyzing the fragmentation patterns of the polymer or its subunits. nih.gov For instance, in negative ion mode, a characteristic fragment ion corresponding to glycerol phosphate minus water is observed at m/z 153. nih.gov
Table 2: Expected Mass Spectrometry Fragments for Structural Elucidation Note: Analysis is often performed on derivatized samples (e.g., trimethylsilyl (B98337) derivatives for GC-MS) or using electrospray ionization (ESI) for LC-MS.
| Fragment | Description | Expected m/z (Negative Ion Mode) |
| [Glycerol-P - H]⁻ | Deprotonated glycerol phosphate monomer | 171.01 |
| [Glycerol-P - H₂O - H]⁻ | Characteristic loss of water from the monomer | 152.99 |
| [PO₃]⁻ | Phosphate ion | 78.95 |
| [H₂PO₄]⁻ | Dihydrogen phosphate ion | 96.96 |
Source: Based on data from MassBank and related literature. nih.govmassbank.eu
High-Performance Liquid Chromatography (HPLC) and Anion Exchange Techniques for Polymer Separation and Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and purification of teichoic acids. nih.gov Due to the negatively charged phosphodiester backbone, anion-exchange chromatography (AEC) is an exceptionally effective technique. nih.govnih.gov In AEC, the polyanionic alpha-D-Glucosylpoly(glycerol phosphate) binds to a positively charged stationary phase. nih.govyoutube.com A gradient of increasing salt concentration is then used to elute the bound molecules, separating them based on the strength of their charge interaction, which is often related to the length of the polymer chain. nih.gov This method allows for the purification of the glycopolymer from complex biological mixtures and for its fractionation into populations of different sizes. nih.govnih.gov
Conformational Studies and Molecular Modeling
The three-dimensional structure and dynamic behavior of α-D-glucosylpoly(glycerol phosphate) are critical determinants of its biological function within the bacterial cell wall. Understanding its conformation and flexibility is essential for elucidating its roles in ion homeostasis, enzyme localization, and interactions with host factors. Computational methods, including theoretical chemistry and molecular dynamics simulations, provide powerful tools to investigate these properties at an atomic level.
Theoretical Approaches to Polymer Conformation (e.g., Density Functional Theory for related precursors)
Direct theoretical analysis of the entire α-D-glucosylpoly(glycerol phosphate) polymer is computationally demanding due to its size and complexity. Therefore, researchers often employ theoretical approaches to study its constituent precursors, such as glycerol-3-phosphate and glucosyl-glycerol-phosphate, to gain insights into the conformational preferences of the monomeric units that make up the polymer chain.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has proven to be a valuable tool for predicting the geometry, reactivity, and other properties of molecules. nih.govrsc.orgresearchgate.net DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it more computationally tractable than other high-level methods while still providing accurate results. nih.gov
Studies utilizing DFT on glycerol and its derivatives have provided insights into decomposition pathways and thermochemistry on metal surfaces. rsc.orgresearchgate.net While not directly focused on conformation in a biological context, these analyses demonstrate the capability of DFT to model the intricate electronic effects within glycerol-based molecules. rsc.org For the precursors of α-D-glucosylpoly(glycerol phosphate), DFT can be used to calculate the optimal geometries, rotational energy barriers around key dihedral angles, and the distribution of charges. This information is fundamental for building accurate parameters for classical force fields used in molecular dynamics simulations of the larger polymer.
The enzymatic synthesis of the precursor involves the conversion of ADP-glucose and sn-glycerol 3-phosphate to 2-(β-D-glucosyl)-sn-glycerol 3-phosphate, catalyzed by glucosylglycerol-phosphate synthase. wikipedia.org Understanding the conformation of these substrates and the product is crucial. For instance, molecular dynamics simulations on related systems, like Glycerol-3-Phosphate Acyltransferase (GPAT), show that glycerol-3-phosphate (G3P) forms numerous hydrogen and hydrophobic bonds with the enzyme, and its positioning is critical for the subsequent acylation reaction. iium.edu.mynih.gov
Table 1: Key Precursors in the Biosynthesis of α-D-Glucosylpoly(glycerol phosphate)
| Compound Name | Role in Biosynthesis | Key Structural Features |
| sn-Glycerol 3-phosphate | Primary backbone precursor | A three-carbon glycerol molecule with a phosphate group at the C3 position. |
| ADP-glucose | Glycosyl donor | An activated form of glucose linked to adenosine (B11128) diphosphate. |
| 2-O-α-D-glucosyl-sn-glycerol 3-phosphate | Monomeric repeating unit precursor | The direct product of the synthase reaction, subsequently polymerized. |
Dynamics and Flexibility of the Poly(glycerol phosphate) Backbone
The poly(glycerol phosphate) backbone is a central structural element of wall teichoic acids (WTAs), which are crucial anionic polymers in the cell walls of Gram-positive bacteria. nih.govnih.gov The dynamics and flexibility of this phosphodiester-linked backbone are vital for its function, allowing it to extend through the peptidoglycan layer and interact with the extracellular environment. nih.gov
Molecular dynamics (MD) simulations have become an indispensable tool for studying the dynamic nature of such biopolymers. MD simulations of WTAs and related systems reveal significant flexibility. nih.gov The poly(glycerol phosphate) chain is not a rigid rod but rather a dynamic and flexible structure. This flexibility is conferred by the rotational freedom around the numerous single bonds within the glycerol and phosphodiester linkages.
The flexibility of a phosphate-containing backbone has been extensively studied in the context of DNA. nih.govnih.govrsc.org These studies have shown that neutralization of the negative charges on the phosphate groups can significantly increase the local flexibility of the duplex. nih.govnih.gov In DNA, this charge neutralization is often mediated by proteins, but the principle is highly relevant to the poly(glycerol phosphate) backbone of teichoic acids, which are surrounded by a high concentration of cations (like Mg²⁺ and Ca²⁺) within the cell wall. This ionic environment helps to screen the negative charges of the phosphate groups, which likely enhances the backbone's flexibility. Studies using methylphosphonate (B1257008) substitutions to mimic phosphate neutralization in DNA have demonstrated an increase in local flexibility of up to 40%. nih.gov This suggests that the dynamics of the poly(glycerol phosphate) backbone are likely modulated by the local ionic environment.
Table 2: Comparison of Factors Influencing Phosphate Backbone Flexibility
| Feature | Poly(glycerol phosphate) Backbone | DNA Backbone |
| Repeating Unit | Glycerol phosphate | Deoxyribose phosphate |
| Charge | Anionic (negative) | Anionic (negative) |
| Source of Flexibility | Rotation around P-O and C-C/C-O bonds | Rotation around phosphodiester bonds and sugar pucker |
| Modulation of Flexibility | Cation binding (e.g., Mg²⁺, Ca²⁺), glycosylation | Protein binding, cation binding, supercoiling |
| Functional Implication | Presentation of D-alanine and sugar substituents, ion binding | Gene regulation, DNA packaging, protein recognition |
Biosynthesis and Enzymology of Alpha D Glucosylpoly Glycerol Phosphate
Precursors and Substrates in Biosynthetic Pathways
The assembly of alpha-D-Glucosylpoly(glycerol phosphate) relies on the cytoplasmic availability of specific building blocks, including stereochemically distinct glycerol (B35011) phosphates, activated sugar donors, and lipid carriers that anchor the process to the cell membrane.
The glycerol phosphate (B84403) backbone of teichoic acids exhibits specific stereochemistry, which is determined by the biosynthetic precursor used. Wall teichoic acids (WTAs), including the glucosylated poly(glycerol phosphate) variety, are constructed from sn-glycerol-3-phosphate units. nih.govnih.gov This precursor is synthesized in the cytoplasm from dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis, in a reduction reaction catalyzed by glycerol-3-phosphate dehydrogenase. wikipedia.org It can also be generated through the phosphorylation of glycerol by glycerol kinase. youtube.com The activated form used for WTA polymerization is cytidine (B196190) diphosphate-glycerol (CDP-glycerol), which contains sn-glycerol-3-phosphate. nih.govnih.gov
In contrast, lipoteichoic acids (LTAs), which are anchored to the cell membrane, are synthesized from the enantiomeric precursor, sn-glycerol-1-phosphate (B1203117). nih.govresearchgate.net This stereoisomer is derived from the membrane lipid phosphatidylglycerol. nih.govrsc.org The distinct stereochemistry of the precursors for WTA and LTA highlights the separate and non-interchangeable nature of their biosynthetic pathways, even when both result in poly(glycerol phosphate) chains. nih.gov
| Precursor/Stereoisomer | Source Molecule | Resulting Polymer |
| sn-Glycerol 3-phosphate | CDP-glycerol | Wall Teichoic Acid (WTA) |
| sn-Glycerol 1-phosphate | Phosphatidylglycerol | Lipoteichoic Acid (LTA) |
The glycosylation of the poly(glycerol phosphate) backbone, which confers specific antigenic properties to the WTA, requires an activated sugar donor. For the synthesis of alpha-D-Glucosylpoly(glycerol phosphate), the specific donor molecule is Uridine Diphosphate-glucose (UDP-glucose). nih.govasm.org Enzymes known as glycosyltransferases utilize UDP-glucose as the substrate to transfer a glucose molecule to the hydroxyl group of the glycerol phosphate repeating units. nih.govasm.org In organisms like Bacillus subtilis 168, the enzyme TagE is responsible for this transfer, resulting in an α-glucose modification. nih.gov The availability of UDP-glucose is therefore a critical control point for the final structure of the WTA polymer.
The biosynthesis of WTA is a membrane-associated process that utilizes a lipid carrier to orient the assembly of the polymer. The carrier is undecaprenyl phosphate (also known as bactoprenyl phosphate), a C55 isoprenoid lipid that is also involved in peptidoglycan synthesis. nih.govnih.gov The entire WTA molecule is constructed on this lipid anchor within the cytoplasm before being flipped to the outer surface of the membrane. nih.gov
The synthesis begins with the transfer of N-acetylglucosamine (GlcNAc)-phosphate to undecaprenyl phosphate. nih.gov This forms the initial anchor, to which subsequent components of a conserved linkage unit are added. The primary acceptor molecule for the repeating glycerol phosphate units that form the main chain of the polymer is Cytidine Diphosphate-glycerol (CDP-glycerol). nih.govnih.gov This nucleotide-activated substrate provides the sn-glycerol-3-phosphate units that are sequentially added by the polymerase. nih.gov
| Molecule | Type | Role in Biosynthesis |
| Undecaprenyl phosphate | Lipid Carrier | Membrane anchor for the assembling WTA polymer. nih.govnih.gov |
| CDP-glycerol | Acceptor Molecule / Precursor | Provides the sn-glycerol-3-phosphate units for polymerization. nih.govnih.gov |
| UDP-glucose | Sugar Nucleotide Donor | Provides the α-D-glucose residues for glycosylation. nih.govasm.org |
Enzymatic Machinery for Polymer Assembly
A dedicated set of enzymes, primarily located in the cytoplasm and at the cell membrane, catalyzes the stepwise assembly of the alpha-D-Glucosylpoly(glycerol phosphate) polymer. In many bacteria, these enzymes are encoded by the tag (teichoic acid glycerol) gene cluster. nih.gov
The elongation of the poly(glycerol phosphate) main chain is carried out by a specific polymerase enzyme. In Bacillus subtilis and some staphylococcal species, this enzyme is TagF. nih.govnih.govasm.org TagF is a CDP-glycerol:poly(glycerol phosphate) glycerophosphotransferase, a membrane-associated enzyme that catalyzes the sequential transfer of glycerol-phosphate units from the CDP-glycerol donor to the growing polymer chain. uniprot.orgebi.ac.uk
The catalytic mechanism involves TagF binding the CDP-glycerol substrate and the lipid-linked acceptor molecule. It then facilitates a nucleophilic attack from the terminal hydroxyl group of the growing chain onto the phosphorus atom of the glycerol-phosphate moiety of CDP-glycerol, releasing Cytidine Monophosphate (CMP) and extending the polymer by one unit. asm.org This process is repeated to generate a polymer of a defined length, which can consist of 30 or more glycerol phosphate units. nih.gov
The crucial step immediately preceding the main chain polymerization is catalyzed by TagB. TagB is a glycerophosphate transferase that adds a single glycerol-phosphate unit from CDP-glycerol to the linkage unit. nih.govnih.gov This completes the formation of the acceptor molecule for the polymerase, often referred to as Lipid III. nih.gov At this point, the polymerase TagF takes over from TagB. The "initiation" of polymerization is therefore the first catalytic cycle of TagF, where it transfers the first of many glycerol-phosphate units from CDP-glycerol onto the TagB-generated, lipid-linked linkage unit, beginning the elongation of the main polymer chain. nih.govnih.gov
Poly(glycerol phosphate) Polymerases (e.g., TagF) and their Catalytic Mechanisms
Elongation and Polymer Length Regulation
The elongation of the poly(glycerol phosphate) chain is a critical step that determines the size of the final teichoic acid polymer. This process is catalyzed by a poly(glycerol phosphate) polymerase, which sequentially adds glycerol phosphate units to the growing chain. In Bacillus subtilis 168, the enzyme responsible for this polymerization is TagF (EC 2.7.8.12). nih.govnih.govuniprot.org TagF utilizes CDP-glycerol as the donor substrate for the glycerol phosphate moieties. nih.govnih.gov
The regulation of the polymer length is a finely tuned process that appears to be influenced by several factors. In vitro studies with the B. subtilis TagF enzyme have shown that its association with the cell membrane is crucial for proper polymer length control. nih.gov When the enzyme is solubilized and removed from its native membrane environment, it exhibits disregulated polymerase activity, producing polymers of much greater length than those observed in vivo. nih.gov This suggests that the membrane environment provides a structural constraint or a scaffold that is necessary for the synthesis of physiologically relevant polymer lengths. nih.gov The mechanism may involve the proper positioning of the polymerase relative to its lipid-linked acceptor substrate. nih.gov
In other teichoic acid systems, such as the poly(ribitol phosphate) WTA in Staphylococcus aureus, polymer length is controlled at a genetic level through the differential expression of two polymerases, TarK and TarL, which synthesize polymers of different average lengths. nih.govasm.org The expression of these polymerases is, in turn, regulated by the accessory gene regulator (agr) quorum-sensing system, allowing the cell to modulate WTA chain length in response to cell density. nih.govasm.org While a similar dual-polymerase system has not been described for poly(glycerol phosphate) WTA in B. subtilis, the principle of regulated polymer length is a conserved feature of teichoic acid biosynthesis.
The elongation of the poly(glycerol phosphate) chain of membrane-associated lipoteichoic acid in Streptococcus faecium occurs by the addition of new glycerol phosphate units to the distal end of the growing polymer, external to the lipid anchor. nih.gov This "external elongation" mechanism, where the polymerase adds to the non-anchored end of the polymer, is a common theme in the synthesis of such cell surface polysaccharides.
Alpha-D-Glucosyltransferases (e.g., EC 2.4.1.52, TagE, GacH)
The final decorative step in the biosynthesis of alpha-D-glucosylpoly(glycerol phosphate) is the addition of glucose residues to the poly(glycerol phosphate) backbone. This reaction is catalyzed by specific alpha-D-glucosyltransferases.
The most well-characterized of these enzymes is the poly(glycerol-phosphate) alpha-glucosyltransferase, encoded by the tagE gene in Bacillus subtilis 168 (EC 2.4.1.52). researchgate.net This enzyme is responsible for the transfer of an alpha-D-glucosyl residue from the activated sugar donor, UDP-glucose, to the free hydroxyl groups of the glycerol units in the poly(glycerol phosphate) chain. nih.govasm.orgnih.govresearchgate.net
In some bacteria, other alpha-D-glucosyltransferases may be involved. For instance, in certain strains, enzymes with similar functions might be designated with other names, such as GacH.
Regioselectivity and Stereospecificity of Glucosylation
The glucosylation of the poly(glycerol phosphate) backbone is a highly specific process, both in terms of the position of glucose attachment (regioselectivity) and the stereochemical outcome of the reaction (stereospecificity).
The alpha-D-glucosyltransferase TagE specifically creates an alpha-glycosidic linkage between the glucose and the glycerol phosphate repeating unit. nih.govasm.orgnih.gov This stereospecificity is crucial for the final three-dimensional structure of the teichoic acid polymer and its subsequent biological interactions.
Research has shown that the stereochemistry of the glycerol acceptor itself can significantly influence the stereoselectivity of the glycosylation reaction. nih.gov In synthetic studies of teichoic acid fragments, the chirality of the glycerol building block was found to have a notable impact on the stereochemical outcome when a glycosyl donor was reacted with the C-2 hydroxyl group of glycerol. nih.gov This indicates a high degree of stereochemical communication between the enzyme, the donor substrate, and the acceptor substrate during catalysis.
Substrate Specificity of Glucosyltransferases
The alpha-D-glucosyltransferase TagE (EC 2.4.1.52) exhibits a high degree of substrate specificity. The enzyme has a strong preference for UDP-glucose as the glucosyl donor. nih.govasm.orgnih.gov
Furthermore, TagE is specific for the poly(glycerol phosphate) backbone. It shows no activity with poly(ribitol phosphate), the backbone of another major type of wall teichoic acid found in bacteria like Staphylococcus aureus. nih.govasm.orgnih.gov This specificity ensures that the correct sugar is added to the correct polymer, maintaining the structural integrity and identity of the cell wall.
Accessory Proteins and Modulators of Biosynthesis
While the core biosynthetic pathway is carried out by the Tag enzymes, other accessory proteins can modify the final teichoic acid polymer, influencing its physicochemical properties and biological functions. The most common modification is the D-alanylation of the glycerol phosphate or ribitol (B610474) phosphate backbone.
The D-alanylation process is mediated by the products of the dlt operon (dltA, dltB, dltC, dltD). These proteins are responsible for the incorporation of D-alanine esters onto the hydroxyl groups of the polyol phosphate repeats. wwu.edunih.gov This modification introduces positive charges into the otherwise anionic teichoic acid polymer, which has significant consequences for the cell surface charge, ion homeostasis, and interactions with cationic antimicrobial peptides. nih.gov
Genetic Regulation of Biosynthetic Pathways
The biosynthesis of alpha-D-glucosylpoly(glycerol phosphate) is a metabolically expensive process, and as such, it is tightly regulated at the genetic level to coordinate with cell growth, division, and environmental conditions.
Genes Encoding Biosynthetic Enzymes
The genes encoding the enzymes for poly(glycerol phosphate) wall teichoic acid biosynthesis are typically clustered together on the chromosome. In Bacillus subtilis 168, these are known as the tag genes (for teichoic acid glycerol). nih.govnih.gov
Key biosynthetic genes and their functions are summarized in the table below:
| Gene | Encoded Protein | Function |
| tagO | UDP-N-acetylglucosamine:undecaprenyl-phosphate N-acetylglucosamine-1-phosphate transferase | Initiates WTA synthesis by transferring GlcNAc-1-phosphate to the lipid carrier undecaprenyl phosphate. nih.govwwu.edu |
| tagA | UDP-N-acetylmannosamine:GlcNAc-pyrophosphoryl-undecaprenyl N-acetylmannosaminyltransferase | Adds N-acetylmannosamine (ManNAc) to the lipid-linked GlcNAc. nih.govwwu.edu |
| tagB | CDP-glycerol:ManNAc-GlcNAc-pyrophosphoryl-undecaprenyl glycerophosphotransferase | Adds the first glycerol phosphate unit to the linkage unit. nih.gov |
| tagF | Poly(glycerol phosphate) polymerase | Polymerizes the poly(glycerol phosphate) chain. nih.govnih.govuniprot.org |
| tagE | Poly(glycerol phosphate) alpha-glucosyltransferase | Glucosylates the poly(glycerol phosphate) chain. nih.govasm.orgnih.gov |
| tagG/H | ABC transporter | Transports the completed WTA polymer across the cytoplasmic membrane. nih.gov |
| dltA,B,C,D | D-alanylation enzymes | Mediate the D-alanylation of the teichoic acid polymer. wwu.edunih.gov |
In B. subtilis, the tagA and tagB genes form one operon (tagAB), while tagD, tagE, and tagF form another (tagDEF). These two operons are divergently transcribed from a shared intergenic region. nih.gov Their expression is coordinated, with the level of tagD transcription consistently higher than that of tagA. nih.gov The expression of these genes is highest during exponential growth and decreases as the cells enter the stationary phase or begin sporulation. nih.gov
Transcriptional and Translational Control Mechanisms
The synthesis of alpha-D-glucosylpoly(glycerol phosphate) is tightly controlled at both the transcriptional and translational levels to ensure the proper assembly and modification of the bacterial cell wall. This regulation involves a sophisticated interplay of genes, enzymes, and regulatory systems that respond to the bacterium's physiological state and external environment.
The genetic blueprint for the glucosylation of poly(glycerol phosphate) teichoic acids is encoded by specific gene clusters. In Bacillus subtilis, the tag (teichoic acid glycerol) genes are central to the synthesis of the poly(glycerol phosphate) backbone. nih.gov The subsequent addition of glucose moieties is catalyzed by glycosyltransferases. For instance, in Bacillus subtilis 168, the enzyme TagE is responsible for the glucosylation of the WTA polymer. nih.gov The expression of the genes encoding these enzymes is subject to intricate regulatory networks.
In Staphylococcus aureus, the glycosylation of wall teichoic acids with N-acetylglucosamine (GlcNAc) is mediated by the glycosyltransferases TarM (for α-anomeric linkage) and TarS (for β-anomeric linkage). nih.govresearchgate.netcore.ac.uk The expression of the genes encoding these enzymes can be influenced by various regulatory factors. While not directly focused on glucose, the regulatory principles are analogous. For example, the dltABCD operon, responsible for the D-alanylation of teichoic acids, is under the control of the ApsXRS three-component regulatory system, which responds to antimicrobial peptides. wwu.edu This highlights how the modification of teichoic acids, including glucosylation, is integrated into the bacterium's broader stress response networks.
Furthermore, studies in Streptococcus pneumoniae have shown that the response regulator ComE can directly bind to the promoter region of the tacL gene, which is involved in teichoic acid biosynthesis, thereby repressing its transcription during competence. frontiersin.org This demonstrates a direct link between a specific developmental state of the bacterium and the regulation of teichoic acid synthesis. While this example pertains to a different bacterium and a related teichoic acid, it illustrates the types of transcriptional control that can be expected to govern alpha-D-glucosylpoly(glycerol phosphate) biosynthesis.
The table below summarizes key genes and regulatory systems involved in the biosynthesis and modification of teichoic acids, which are relevant to the control of alpha-D-Glucosylpoly(glycerol phosphate) synthesis.
| Gene/System | Organism | Function in Teichoic Acid Biosynthesis | Regulatory Control |
| tagE | Bacillus subtilis | Intracellular glycosylation of WTA with glucose. nih.govnih.gov | Part of the teichoic acid biosynthesis pathway. |
| tarM | Staphylococcus aureus | Glycosylation of WTA with α-N-acetylglucosamine. nih.govresearchgate.net | Expression can be influenced by environmental conditions. researchgate.net |
| tarS | Staphylococcus aureus | Glycosylation of WTA with β-N-acetylglucosamine. researchgate.netcore.ac.uk | Preferentially expressed under stress conditions like high salt. researchgate.net |
| dltABCD operon | Staphylococcus aureus | D-alanylation of teichoic acids. wwu.edu | Controlled by the ApsXRS three-component system in response to antimicrobial peptides. wwu.edu |
| ComE | Streptococcus pneumoniae | Represses transcription of tacL (teichoic acid biosynthesis gene) during competence. frontiersin.org | Part of the competence-stimulating peptide (CSP) signaling pathway. frontiersin.org |
Translational control mechanisms, which regulate the rate at which mRNA is translated into protein, also play a role. While specific studies on the translational control of alpha-D-glucosylpoly(glycerol phosphate) synthesis are limited, general mechanisms of gene expression regulation in bacteria, such as the availability of specific tRNAs and the action of small regulatory RNAs, are likely to be involved. genome.jp These mechanisms provide an additional layer of control, allowing the cell to fine-tune the production of the necessary enzymes in response to immediate needs.
Impact of Environmental Factors on Biosynthesis
The biosynthesis of alpha-D-glucosylpoly(glycerol phosphate) is not a static process but is dynamically influenced by a variety of environmental factors. Bacteria constantly adapt their cell wall composition in response to changes in their surroundings, and the glucosylation of teichoic acids is a key aspect of this adaptation.
One of the most significant environmental factors is the presence of stress-inducing conditions. For example, in Staphylococcus aureus, growth in a culture medium with a high concentration of sodium chloride (NaCl) leads to a preferential expression of the β-GlcNAc anomer of WTA, mediated by the enzyme TarS, at the expense of the α-GlcNAc anomer. researchgate.net This suggests that under osmotic stress, the bacterium remodels its cell wall by altering the type of glycosylation.
Furthermore, the in vivo environment within a host organism presents a unique set of challenges that influence teichoic acid biosynthesis. Studies have shown that when S. aureus infects a host, there can be a complete switch in the type of WTA glycosylation. researchgate.net For instance, an inoculum of S. aureus that almost exclusively produced α-GlcNAc WTA was observed to switch to β-glycosylation when recovered from infected kidneys, livers, and muscles in animal models. researchgate.net This indicates that the host environment provides strong selective pressure for a specific type of teichoic acid modification, which may confer a competitive advantage to the bacterium. This adaptation is crucial for processes like nasal colonization. asm.orgnih.gov
The availability of nutrients is another critical factor. The biosynthesis of alpha-D-glucosylpoly(glycerol phosphate) is dependent on the supply of precursors such as glycerol-3-phosphate and UDP-glucose. Conditions of phosphate limitation can lead to the replacement of teichoic acids with teichuronic acids, which are phosphate-free anionic polymers. wwu.edu This demonstrates the bacterium's ability to synthesize alternative cell wall polymers when essential building blocks are scarce.
The table below outlines the impact of specific environmental factors on the glycosylation of wall teichoic acids.
| Environmental Factor | Organism | Observed Impact on WTA Glycosylation | Reference |
| High NaCl Concentration | Staphylococcus aureus | Preferential expression of the β-GlcNAc anomer over the α-GlcNAc anomer. | researchgate.net |
| In Vivo Host Environment (e.g., kidneys, liver) | Staphylococcus aureus | Switch from α-GlcNAc to β-GlcNAc glycosylation. | researchgate.net |
| Phosphate Limitation | Bacillus subtilis | Replacement of teichoic acids with teichuronic acids. | wwu.edu |
| Nasal Colonization Conditions | Staphylococcus aureus | WTA O-GlcNAcylation is a key requirement for attachment to human nasal epithelial cells. | asm.orgnih.gov |
Analytical and Biochemical Methodologies for Research
Extraction and Purification Techniques for Glycopolymers
The extraction and purification of glycopolymers like alpha-D-Glucosylpoly(glycerol phosphate) from bacterial cell walls is a foundational step for any biochemical analysis. The process must effectively separate these anionic polymers from other cellular components such as proteins, lipids, and peptidoglycan.
Common Extraction and Purification Workflow:
| Step | Technique | Purpose |
| 1. Cell Lysis | Mechanical (e.g., bead beating) or Enzymatic (e.g., lysozyme) | To break open bacterial cells and release cell wall components. |
| 2. Initial Extraction | Trichloroacetic acid (TCA) or Sodium dodecyl sulfate (SDS) treatment | To solubilize and remove proteins and lipids, leaving the more resilient cell wall components, including teichoic acids. |
| 3. Peptidoglycan Removal | Enzymatic digestion (e.g., mutanolysin) | To specifically degrade the peptidoglycan scaffold to which the glycopolymer is attached. |
| 4. Crude Purification | Dialysis | To remove small molecules, salts, and contaminants. |
| 5. Chromatographic Separation | Anion-Exchange Chromatography | To separate the highly negatively charged glycopolymers from other less charged or neutral molecules based on their strong affinity for the positively charged resin. |
| 6. Final Polishing | Size-Exclusion Chromatography | To separate molecules based on their size, further purifying the glycopolymer and providing information about its molecular weight distribution. |
Initial isolation often involves disrupting bacterial cells and treating the cell wall material to remove non-glycopolymer components. A common method for isolating these polymers is through lipid extraction protocols. rsc.org Following extraction, purification is typically achieved through chromatographic techniques. Given the polyanionic nature of the phosphate-rich backbone, anion-exchange chromatography is a particularly effective method for separation. researchgate.net
Enzymatic Assays for Activity and Specificity Determination
Understanding the biosynthesis of alpha-D-Glucosylpoly(glycerol phosphate) requires detailed characterization of the enzymes involved. Enzymatic assays are designed to measure the activity and substrate specificity of these key biocatalysts, such as the poly(glycerol phosphate) polymerase (TagF) and the glucosyltransferase (TagE). researchgate.netexpasy.org
Key Enzymes and Assay Principles:
Poly(glycerol phosphate) Polymerase (e.g., TagF): This enzyme catalyzes the polymerization of glycerol (B35011) phosphate (B84403) units from the precursor CDP-glycerol. nih.govnih.gov Its activity can be assayed by monitoring the incorporation of radiolabeled CDP-[¹⁴C]glycerol or [³²P]CDP-glycerol into a growing polymer chain. The amount of radioactivity transferred to the high-molecular-weight polymer product is quantified over time.
Poly(glycerol-phosphate) alpha-glucosyltransferase (e.g., TagE): This enzyme transfers glucose from UDP-glucose to the poly(glycerol phosphate) backbone. expasy.org Assays for this enzyme typically use a poly(glycerol phosphate) substrate and radiolabeled UDP-[¹⁴C]glucose. The attachment of the labeled glucose to the polymer is then measured.
Specificity is determined by testing the enzyme's activity with a range of different substrates. For instance, the specificity of TagE is confirmed by its strong preference for UDP-glucose as the sugar donor and its lack of activity with other nucleotide sugars or different polymer backbones like poly(ribitol phosphate). expasy.org Similarly, assays can be developed to determine the activity of related enzymes like glycerol-3-phosphate oxidase (GPO) using its substrate, alpha-glycerophosphate. nih.gov
Advanced Detection and Quantification Strategies (e.g., LC-MS, HPLC)
Modern analytical chemistry provides powerful tools for the sensitive detection and precise quantification of alpha-D-Glucosylpoly(glycerol phosphate) and its biosynthetic intermediates.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly using anion-exchange columns, is highly effective for separating and quantifying these anionic polymers. researchgate.net The method separates molecules based on their charge, allowing for the resolution of polymers of different lengths or with different degrees of glucosylation. The separated molecules are then detected, often by UV absorbance or, for more sensitivity, by coupling to a mass spectrometer. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a cornerstone technique that combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. nih.gov It allows for the definitive identification and quantification of the glycopolymer and its precursors. nih.gov
Electrospray Ionization (ESI): This soft ionization technique is used to transfer the large, non-volatile glycopolymer molecules into the gas phase for MS analysis without significant fragmentation. rsc.org
Tandem Mass Spectrometry (MS/MS): This technique involves isolating a specific ion (e.g., the molecular ion of a biosynthetic intermediate) and fragmenting it to obtain structural information. This is crucial for confirming the identity of intermediates in the biosynthetic pathway. rsc.org
These methods are sensitive enough to detect minute quantities, making them suitable for analyzing materials from cell cultures or in vitro reactions. researchgate.netnih.gov
Isotope Labeling in Biosynthetic Pathway Elucidation
Isotope labeling is a powerful strategy used to trace the flow of atoms through metabolic pathways, providing definitive evidence for biosynthetic routes. In the context of alpha-D-Glucosylpoly(glycerol phosphate), stable isotopes such as ¹³C, ¹⁵N, or ³¹P are used.
Researchers can grow bacteria in a medium where a standard nutrient, like glucose or glycerol, is replaced with its ¹³C-labeled counterpart. nih.govnih.gov The bacterial enzymes then incorporate these heavy isotopes into the biosynthetic intermediates and the final glycopolymer. asm.org
The labeled products can be extracted and analyzed using mass spectrometry. The increase in mass of the glycopolymer and its precursors directly corresponds to the number of incorporated isotopes, confirming that the labeled nutrient is a direct source for the polymer's backbone (from glycerol) and its glycosyl modifications (from glucose). nih.govasm.org This approach has been instrumental in confirming the roles of CDP-glycerol and UDP-glucose as the direct precursors in the biosynthesis of wall teichoic acids. nih.gov
In Vitro Reconstitution Systems for Glycopolymer Synthesis
To study the enzymatic machinery of alpha-D-Glucosylpoly(glycerol phosphate) synthesis in a controlled environment, free from the complexity of a living cell, researchers use in vitro reconstitution systems. researchgate.net This "bottom-up" approach involves purifying each individual enzyme of the biosynthetic pathway and combining them with the necessary substrates in a test tube. researchgate.netasm.org
The biosynthesis of wall teichoic acids starts on a lipid carrier, undecaprenyl phosphate, anchored in the cell membrane. nih.gov Therefore, a successful in vitro reconstitution must mimic this environment. This is often achieved by creating detergent micelles that create a lipid-like environment, allowing the membrane-associated enzymes and lipid intermediates to function correctly. researchgate.net
A typical in vitro reconstitution of the poly(glycerol phosphate) pathway would involve combining:
Enzymes: Purified TagO, TagA, TagB, TagF, and TagE. researchgate.netnih.gov
Substrates: Undecaprenyl phosphate (the lipid carrier), UDP-GlcNAc, UDP-ManNAc (for the linkage unit), CDP-glycerol (for the main chain), and UDP-glucose (for glucosylation). researchgate.netnih.govnih.gov
Reaction Environment: A buffered solution containing necessary cofactors (like Mg²⁺) and a detergent (e.g., Triton X-100) to form micelles.
By adding enzymes sequentially and analyzing the products at each step using techniques like HPLC and LC-MS, researchers can precisely map each transformation in the pathway and study the function of each enzyme in isolation. researchgate.net
Biotechnological Relevance and Future Research Avenues
Potential as a Target for Antimicrobial Strategies (mechanistic focus)
The cell wall of Gram-positive bacteria is a crucial structure for survival, making the biosynthetic pathways of its components, such as alpha-D-Glucosylpoly(glycerol phosphate) (a type of wall teichoic acid), attractive targets for antimicrobial agents. These glycopolymers are vital for bacterial physiology and virulence mdpi.comnih.gov. A mechanistic approach to antimicrobial development focuses on inhibiting the enzymes responsible for its synthesis and disrupting its integration into the cell wall.
The biosynthesis of alpha-D-Glucosylpoly(glycerol phosphate) involves a series of enzymatic steps, each representing a potential point of inhibition. A key enzyme in this process is the poly(glycerol-phosphate) alpha-glucosyltransferase. This enzyme catalyzes the transfer of a glucose molecule from UDP-glucose to the poly(glycerol phosphate) backbone wikipedia.org. Developing specific inhibitors against this glucosyltransferase would prevent the proper glucosylation of the polymer, which is often critical for its function.
Another strategic target is the family of glycerol (B35011) phosphate (B84403) transferases. For example, the GacH enzyme in Streptococcus pyogenes has been identified as a glycerol phosphate transferase involved in modifying cell wall polysaccharides nih.gov. While not identical to the synthesis of the main poly(glycerol phosphate) chain, it highlights that enzymes transferring glycerol phosphate units are identifiable and potentially druggable. Similarly, the PlsY enzyme, a glycerol-phosphate acyltransferase that catalyzes the first step of membrane phospholipid synthesis, demonstrates the potential for targeting glycerol phosphate-utilizing enzymes in Gram-positive pathogens researchgate.net. Small-molecule inhibitors designed to block the active sites of these enzymes could effectively halt the production of the complete glycopolymer, leading to a compromised cell wall and bacterial cell death.
Table 1: Key Enzymes in alpha-D-Glucosylpoly(glycerol phosphate) Biosynthesis and Related Pathways
| Enzyme Name | EC Number | Substrates | Product | Potential as Antimicrobial Target |
|---|---|---|---|---|
| Poly(glycerol-phosphate) alpha-glucosyltransferase | 2.4.1.52 | UDP-glucose, poly(glycerol phosphate) | O-(alpha-D-glucosyl)poly(glycerol phosphate), UDP | High: Specific to bacterial wall teichoic acid synthesis. wikipedia.org |
| Glycerol-phosphate acyltransferase (PlsY) | 2.3.1.198 | Acyl-phosphate, sn-glycerol 3-phosphate | 1-acyl-sn-glycerol 3-phosphate, phosphate | High: Essential first step in phospholipid synthesis in Gram-positive bacteria. researchgate.net |
Beyond inhibiting synthesis, another antimicrobial strategy is to interfere with the transport and assembly of the completed alpha-D-Glucosylpoly(glycerol phosphate) polymer into the peptidoglycan matrix of the cell wall. This complex process involves anchoring the polymer to the cell membrane or peptidoglycan. Molecules that can bind to the polymer and prevent its correct spatial orientation or covalent linkage to the cell wall would severely compromise the structural integrity of the bacterial envelope. This could lead to increased susceptibility to osmotic stress and other environmental insults, ultimately resulting in bacterial lysis. The precise mechanisms for the export and ligation of these polymers are still under investigation, representing a frontier for discovering novel drug targets.
Application in Glycobiology Research as a Model System
The study of alpha-D-Glucosylpoly(glycerol phosphate) in bacteria offers a valuable model system for broader questions in glycobiology. Recently, glycans containing glycerol phosphate (GroP) were identified for the first time in mammals as a modification on α-dystroglycan (α-DG), a protein crucial for muscle integrity mdpi.comnih.gov. While the biological significance of this modification in mammals is still largely unknown, the well-established presence and importance of similar structures in bacteria provide a powerful comparative tool mdpi.comnih.gov. Researchers can leverage the genetic tractability and simpler cellular context of bacteria to dissect the fundamental biochemical principles of glycerol phosphate glycan synthesis, modification, and function. These insights can then inform hypotheses and experimental designs for studying the more complex regulatory systems in mammals.
Engineered Production and Modification for Novel Glycoconjugates
Advances in biotechnology and synthetic biology have opened the door to the engineered production of alpha-D-Glucosylpoly(glycerol phosphate) and related molecules. While the production of the full polymer is complex, significant progress has been made in synthesizing its core building blocks. A prime example is the production of 2-O-α-D-glucopyranosyl-sn-glycerol (αGG), a related small molecule.
Researchers have successfully engineered microbial cell factories, such as Corynebacterium glutamicum and various lactobacilli, to produce αGG at high yields nih.govnih.govresearchgate.net. These efforts often involve identifying and engineering key enzymes like sucrose phosphorylase (SPase), which can catalyze the transfer of a glucosyl moiety to glycerol with high regioselectivity nih.govgoogle.comgoogle.com. Through protein engineering and optimization of fermentation conditions, production has reached levels suitable for industrial-scale preparation nih.gov.
Table 2: Examples of Engineered Bioproduction of Related Glycoconjugates
| Product | Enzyme | Host Organism | Key Strategy | Reported Yield |
|---|---|---|---|---|
| 2-O-α-D-glucopyranosyl-sn-glycerol (2-αGG) | Engineered Sucrose Phosphorylase (SPase) | Corynebacterium glutamicum | Combined enzyme engineering and two-stage substrate feeding. | 351.8 g·L⁻¹ nih.gov |
These established methods provide a platform for producing modified versions of the glucosyl-glycerol backbone, which can then be used as precursors for the enzymatic or chemical synthesis of novel, more complex glycoconjugates with tailored properties for applications in materials science, medicine, and research.
Unresolved Questions and Emerging Research Directions
Despite progress, significant questions regarding alpha-D-Glucosylpoly(glycerol phosphate) remain, representing exciting avenues for future research.
A major unresolved question is how the long, hydrophilic, and negatively charged alpha-D-Glucosylpoly(glycerol phosphate) polymer is transported from its site of synthesis in the cytoplasm across the cell membrane to be integrated into the external cell wall. The molecular machinery responsible for this export and subsequent covalent attachment to the peptidoglycan is not fully characterized. Identifying the proteins involved in this export-assembly pathway is a critical research goal. Elucidating this process would not only fill a fundamental gap in our understanding of bacterial cell wall biogenesis but could also unveil a new class of antimicrobial targets aimed at disrupting this essential transport system.
Regulatory Networks Governing Expression and Modification
The biosynthesis and subsequent modification of alpha-D-Glucosylpoly(glycerol phosphate), a form of wall teichoic acid (WTA), are intricate processes governed by complex regulatory networks. These networks allow bacteria to adapt their cell surface architecture in response to environmental cues, ensuring survival and proper function. The regulation occurs at multiple levels, from transcriptional control of biosynthetic genes to post-translational modification of the polymer.
At the genetic level, the biosynthesis of the poly(glycerol phosphate) backbone is primarily controlled by the tag and tar operons in Gram-positive bacteria. For instance, in Bacillus subtilis 168, the tag genes are responsible for the synthesis of poly(glycerol phosphate) WTA. The expression of these genes is organized in divergently transcribed operons, such as tagAB and tagDEF, and their expression is coordinately regulated. Studies have shown that the expression of tag genes is influenced by the growth phase and environmental conditions. For example, phosphate limitation leads to a reduction in tag gene expression, suggesting a mechanism to conserve phosphate under scarce conditions. microbiologyresearch.org
The glucosylation of the poly(glycerol phosphate) backbone, which results in the formation of alpha-D-Glucosylpoly(glycerol phosphate), is catalyzed by specific glycosyltransferases. In Staphylococcus epidermidis, the glycosyltransferase TagE is responsible for the addition of glucose to the poly(glycerol phosphate) WTA. The gene encoding TagE is often found in a cluster with genes required for the synthesis of the activated glucose donor, UDP-glucose. asm.orgasm.org The expression of these glycosyltransferase genes can be influenced by various regulatory systems.
Two-component systems (TCSs) are a primary mechanism through which bacteria sense and respond to environmental changes, often by modulating gene expression. The ArlRS two-component system in Staphylococcus aureus has been shown to be involved in regulating WTA glycosylation in response to environmental magnesium concentrations. asm.org High concentrations of Mg2+ can induce a switch in the WTA glycosylation pattern, a process that is dependent on the ArlRS system. asm.org This suggests a direct link between environmental ion concentrations and the modification of cell wall polymers.
Furthermore, cell wall stress can trigger regulatory responses that alter the composition of teichoic acids. In S. aureus, salt-induced stress stimulates a three-component glycosylation system specific for lipoteichoic acid, a related cell wall polymer. This response is mediated by the alternative sigma factor SigB, a key regulator of the general stress response. nih.gov While this example pertains to lipoteichoic acid, it highlights a common theme of stress-induced modification of cell wall polymers, which likely extends to wall teichoic acids like alpha-D-Glucosylpoly(glycerol phosphate). The cell wall stress stimulon in S. aureus can be induced by antibiotics that inhibit late steps in WTA biosynthesis, indicating a feedback mechanism that senses and responds to perturbations in cell wall integrity. asm.org
The table below summarizes key regulatory elements involved in the expression and modification of poly(glycerol phosphate) teichoic acids.
| Regulatory Element | Organism(s) | Function | Inducing/Repressing Conditions |
| tag operon | Bacillus subtilis | Biosynthesis of poly(glycerol phosphate) backbone | Reduced expression under phosphate limitation |
| tar operon | Bacillus subtilis, Staphylococcus aureus | Biosynthesis of ribitol-phosphate or glycerol-phosphate backbone | Varies by species and strain |
| ArlRS (TCS) | Staphylococcus aureus | Regulates WTA glycosylation | Activated by high Mg2+ concentrations |
| SigB | Staphylococcus aureus | General stress response, induces LTA glycosylation | Activated by salt stress |
| TagE | Staphylococcus epidermidis | α-glucosylation of poly(glycerol phosphate) WTA | Constitutively expressed under laboratory conditions |
Exploring Functional Diversity in Less Studied Organisms
While much of our understanding of alpha-D-Glucosylpoly(glycerol phosphate) comes from studies in model organisms like Bacillus subtilis and Staphylococcus aureus, exploring its functional diversity in less-studied organisms, including those from extreme environments, opens up new avenues of research and potential biotechnological applications.
Actinobacteria , a phylum of Gram-positive bacteria known for their production of a wide array of secondary metabolites, possess diverse cell wall structures. researchgate.netnih.gov The cell walls of many actinomycetes contain teichoic acids, and their specific composition, including glycosylation patterns, is a valuable chemotaxonomic marker. oup.com For instance, in the genus Nocardiopsis, the structure of cell wall teichoic acids can be used for species differentiation. oup.com The regulation of the biosynthesis of these polymers in actinomycetes is likely adapted to their diverse and often competitive environments, but the specific regulatory networks remain largely unexplored. Given the importance of cell wall structures in antibiotic resistance and microbial interactions, understanding the role and regulation of alpha-D-Glucosylpoly(glycerol phosphate) in actinomycetes could provide insights into new antibiotic targets and microbial ecology. universiteitleiden.nlnih.gov
In various pathogenic and commensal bacteria, the glycosylation of teichoic acids plays a crucial role in the interaction with bacteriophages. The glucosylated poly(glycerol phosphate) can act as a specific receptor for phage adsorption. pnas.org This has been demonstrated in Listeria ivanovii, where the glucosylation of WTA is required for phage adsorption. nih.gov Similarly, in Staphylococcus epidermidis, the presence of glucose on the WTA backbone governs susceptibility to certain phages. asm.orgasm.org This functional role extends to interspecies horizontal gene transfer, as phages can transduce genetic material between different coagulase-negative staphylococci that share the same WTA glycosylation pattern. asm.orgasm.org This highlights the importance of specific sugar modifications in mediating genetic exchange within microbial communities.
The functional diversity of alpha-D-Glucosylpoly(glycerol phosphate) is also evident in the context of bacterial virulence and interaction with the host. In Listeria ivanovii, the glucosylation of WTA is not only important for phage sensitivity but also for the function of the virulence factor InlB, which is involved in host cell invasion. nih.gov In Listeria monocytogenes, the modification of teichoic acids with sugars is critical for strong biofilm production, a key factor in its persistence in food processing environments and in human infection. semanticscholar.org
Extremophiles , organisms that thrive in extreme environments, offer a unique opportunity to study the functional diversity of cell wall polymers under harsh conditions. For example, halophilic archaea , which live in high-salt environments, must maintain the structural integrity of their cell envelope in the face of extreme osmotic stress. While archaeal cell envelopes are fundamentally different from bacterial ones, some haloarchaea are known to utilize glycerol. researchgate.net The hyperthermophilic archaeon Archaeoglobus fulgidus accumulates diglycerol phosphate as a compatible solute to protect proteins from heat damage. nih.gov Although this is a monomeric form, it points to the importance of glycerol phosphate derivatives in extremophile adaptation. The presence and role of polymers like alpha-D-Glucosylpoly(glycerol phosphate) in these organisms are not well-characterized but could be crucial for their survival.
Thermophilic bacteria also present an interesting area of study. The composition of their cell membranes and walls is adapted to maintain stability at high temperatures. nih.gov While specific studies on alpha-D-Glucosylpoly(glycerol phosphate) in thermophiles are scarce, it is plausible that modifications to cell wall polymers, including glucosylation, contribute to the thermostability of the cell envelope.
The following table summarizes the diverse functions of glucosylated poly(glycerol phosphate) teichoic acids in various, including some less-studied, organisms.
| Organism/Group | Function of Glucosylated Poly(glycerol phosphate) |
| Listeria ivanovii | Phage adsorption, function of virulence factor InlB |
| Staphylococcus epidermidis | Phage susceptibility, interspecies horizontal gene transfer |
| Listeria monocytogenes | Biofilm formation |
| Actinobacteria (e.g., Nocardiopsis) | Chemotaxonomic marker, potential role in microbial interactions |
| Extremophiles (potential) | Adaptation to extreme temperatures and salinity |
Q & A
Q. What enzymatic strategies are effective for synthesizing alpha-D-glucosylpoly(glycerol phosphate), and how can reaction conditions be optimized for yield?
Alpha-D-glucosylpoly(glycerol phosphate) synthesis often employs glycosyltransferases or phosphorylases. For example, sucrose phosphorylase (SPase) from Lactobacillus reuteri can catalyze the transfer of glucosyl groups to glycerol derivatives, forming glycosidic bonds. Key optimization parameters include:
- pH and temperature : SPase activity peaks at pH 6.5–7.0 and 37°C, but thermostable mutants (e.g., developed via semi-rational design) enhance stability at elevated temperatures .
- Substrate ratios : A 2:1 molar ratio of sucrose to glycerol improves glucosylglycerol yields by reducing side reactions .
- Cofactor requirements : Mg²⁺ or Mn²⁺ ions are critical for activating phosphorylases.
Q. How can structural isomers of alpha-D-glucosylpoly(glycerol phosphate) be resolved using analytical techniques?
Chromatographic and spectroscopic methods are essential:
- HPLC-MS : Reversed-phase chromatography coupled with electrospray ionization (ESI-MS) distinguishes isomers based on retention times and mass-to-charge ratios.
- NMR : ¹H and ¹³C NMR identify glycosidic linkage patterns (e.g., α-1,2 vs. α-1,4) and confirm stereochemistry .
- Enzymatic digestion : Specific glycosidases (e.g., α-glucosidase) hydrolyze terminal glucosyl residues, aiding structural validation .
Q. What enzymatic assays are suitable for quantifying glycerol phosphate intermediates in metabolic pathways?
Glycerol 3-phosphate (G3P) can be quantified via:
- Coupled enzymatic cycling : Glycerol kinase (GK) converts G3P to glycerol-1-phosphate, which is oxidized by glycerol phosphate oxidase (GPO) to produce H₂O₂. The latter reacts with 4-aminoantipyrine (4-AAP) for colorimetric detection at 540 nm .
- NAD⁺/NADH-based assays : Glycerol-3-phosphate dehydrogenase (GPDH) catalyzes the reversible conversion of dihydroxyacetone phosphate (DHAP) to G3P, with NADH depletion monitored at 340 nm .
Advanced Research Questions
Q. How do competing metabolic pathways influence the flux of glycerol phosphate toward alpha-D-glucosylpoly(glycerol phosphate) synthesis?
Glycerol phosphate is a hub metabolite with competing roles in:
- Glycolysis : Dihydroxyacetone phosphate (DHAP) can enter glycolysis via triose phosphate isomerase (TPI) or be reduced to G3P by GPDH .
- Lipid biosynthesis : G3P acyltransferases (GPATs) divert G3P toward phospholipid synthesis, requiring metabolic engineering (e.g., GPAT knockout strains) to prioritize glucosylation pathways .
- Redox balance : NAD⁺-dependent GPDH activity links G3P production to cellular redox states, necessitating cofactor regeneration systems in vitro .
Q. What experimental approaches resolve contradictions in reported stereochemical outcomes of enzymatic glycosylation?
Discrepancies in stereoselectivity arise from enzyme-substrate promiscuity. Strategies include:
- Directed evolution : Screening SPase variants for enhanced α-specificity using high-throughput fluorescence-activated cell sorting (FACS) .
- Isotopic labeling : ¹³C-labeled glycerol tracks stereochemical outcomes during intramolecular rearrangements (e.g., sn-glycerol-3-phosphate to β-glycerol phosphate) .
- Crystallography : Resolving enzyme-substrate complexes identifies active-site residues critical for stereochemical control .
Q. How can enzyme engineering improve the thermostability and substrate range of glycosyltransferases for industrial-scale production?
- Rational design : Targeting flexible loop regions in SPase with site-saturation mutagenesis improves thermostability (e.g., T146M mutant retains 80% activity at 50°C) .
- Substrate tunneling : Modifying substrate-binding pockets accommodates bulkier poly(glycerol phosphate) backbones without compromising catalytic efficiency .
- Machine learning : Training models on sequence-activity data predicts mutations that enhance both stability and activity .
Methodological Considerations
Q. What are the pitfalls in interpreting NMR data for alpha-D-glucosylpoly(glycerol phosphate) derivatives?
Q. How can metabolic labeling with stable isotopes elucidate the biosynthetic pathway in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
